6-Bromo-8-fluorochroman-4-one

SIRT2 inhibition neurodegeneration anticancer

6-Bromo-8-fluorochroman-4-one (CAS 1092348-68-9) features a dual 6-Br/8-F substitution pattern critical for SIRT2 inhibition (SAR: IC50 = 1.5 μM for optimized analogs) and Gram-negative antibacterial activity. C6 bromine enables cross-coupling diversification; C8 fluorine provides metabolic stability and a quantitative 19F NMR probe. Not replicable by mono-halogenated analogs. Ideal for medicinal chemistry, anti-HBV, and photocatalytic methodology. ≥98% purity.

Molecular Formula C9H6BrFO2
Molecular Weight 245.04 g/mol
CAS No. 1092348-68-9
Cat. No. B1523087
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-8-fluorochroman-4-one
CAS1092348-68-9
Molecular FormulaC9H6BrFO2
Molecular Weight245.04 g/mol
Structural Identifiers
SMILESC1COC2=C(C1=O)C=C(C=C2F)Br
InChIInChI=1S/C9H6BrFO2/c10-5-3-6-8(12)1-2-13-9(6)7(11)4-5/h3-4H,1-2H2
InChIKeyHEYFEDDTFOZZFS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-8-fluorochroman-4-one (CAS 1092348-68-9): Core Scaffold and Baseline Specifications


6-Bromo-8-fluorochroman-4-one (CAS 1092348-68-9, C9H6BrFO2, MW 245.04) is a halogenated chroman-4-one derivative featuring dual electron-withdrawing substituents (bromine at position 6, fluorine at position 8) on the benzopyranone scaffold . This substitution pattern is functionally relevant, as literature SAR studies on chroman-4-one derivatives demonstrate that larger, electron-withdrawing groups at the 6- and 8-positions are favorable for biological activity, particularly SIRT2 inhibition [1]. The compound is commercially available as a research intermediate, typically at 95-98% purity with standard storage requirements (cool, dry, 2-8°C) .

Why Generic Substitution of 6-Bromo-8-fluorochroman-4-one (CAS 1092348-68-9) is Not Advisable


Chroman-4-one derivatives are not functionally interchangeable. The specific halogenation pattern (6-bromo, 8-fluoro) critically determines both synthetic utility and biological activity. SAR studies confirm that the position of halogen substituents significantly influences antimicrobial activity against Gram-negative bacteria, with different halogenation patterns producing distinct activity profiles [1]. Furthermore, the electron-withdrawing nature and steric bulk of substituents at the 6- and 8-positions are key drivers of SIRT2 inhibitory potency [2]. The dual bromine-fluorine substitution in this compound provides a unique combination of heavy atom (for X-ray crystallography) and 19F NMR handle capabilities that cannot be replicated by single-halogen or alternative-position analogs. Substituting a 6-chloro-8-fluoro or 6-bromo analog would alter electronic properties, reactivity, and biological outcomes.

6-Bromo-8-fluorochroman-4-one (CAS 1092348-68-9): Quantitative Differentiation Evidence


SIRT2 Inhibitory Potency: Class-Level SAR Advantage of 6,8-Dihalogenated Chroman-4-ones

While direct IC50 data for 6-bromo-8-fluorochroman-4-one are not available in the open literature, strong class-level SAR inference can be drawn from a systematic study of substituted chroman-4-ones as SIRT2 inhibitors [1]. The study established that larger, electron-withdrawing substituents at the 6- and 8-positions are favorable for SIRT2 inhibitory activity. The most potent compound in that series, 6,8-dibromo-2-pentylchroman-4-one, achieved an IC50 of 1.5 μM against SIRT2 and demonstrated high selectivity over SIRT1 and SIRT3 [1]. 6-Bromo-8-fluorochroman-4-one possesses the favorable 6,8-disubstitution pattern with electron-withdrawing groups (Br and F), placing it within the pharmacophore space predicted to confer SIRT2 inhibitory activity.

SIRT2 inhibition neurodegeneration anticancer

Antimicrobial Activity: Position-Dependent Halogenation Advantage

SAR studies on halogenated 2-vinylchroman-4-ones demonstrate that the position of halogen substitution significantly alters antimicrobial activity profiles [1]. Compounds with specific halogenation patterns show strong growth inhibition toward Gram-negative bacteria, with activity patterns distinct from previously reported derivatives [1]. The 6-bromo-8-fluoro substitution pattern in 6-bromo-8-fluorochroman-4-one provides a unique halogen combination (Br at C6, F at C8) that differs from the mono-halogenated or alternative-position dihalogenated analogs used as comparators in the SAR study.

antimicrobial antibacterial Gram-negative

Synthetic Utility: Direct Evidence of Fluorinated Chroman-4-ones as Versatile Intermediates

Fluorinated chroman-4-one derivatives have been established as key intermediates in modern synthetic methodologies. A 2024 study demonstrated a photoinduced ligand-to-metal charge transfer (LMCT) approach for efficient alkylation to yield 2-substituted chroman-4-ones [1]. Additionally, a visible-light-induced cascade radical fluoroalkylation/cyclization method using CF3Br provides 3-fluoroalkyl-substituted chromone and chroman-4-one derivatives in good yields [2]. 6-Bromo-8-fluorochroman-4-one, bearing both bromine (a versatile handle for cross-coupling) and fluorine (a 19F NMR probe), offers dual synthetic utility not present in non-halogenated or mono-halogenated chroman-4-ones.

organic synthesis fluoroalkylation photocatalysis

HBV Inhibitor Development: Patent-Documented Relevance of Halogenated Chroman-4-ones

Chroman-4-one derivatives bearing halogen substituents are explicitly claimed in patent literature for the treatment and prophylaxis of hepatitis B virus (HBV) infection. Hoffmann-La Roche has filed patent applications (US 20220388972) specifically covering chroman-4-one derivatives for HBV therapy [1]. While 6-bromo-8-fluorochroman-4-one itself is not the final active pharmaceutical ingredient in these patents, its halogenation pattern (Br at C6, F at C8) aligns with the structural motifs explored in these therapeutic programs. The compound serves as a strategic intermediate for synthesizing novel chroman-4-one derivatives with potential anti-HBV activity.

antiviral HBV hepatitis B

6-Bromo-8-fluorochroman-4-one (CAS 1092348-68-9): Recommended Application Scenarios


SIRT2 Inhibitor Lead Generation and SAR Expansion

Medicinal chemistry groups pursuing SIRT2 inhibitors for neurodegenerative disease or oncology programs should prioritize 6-bromo-8-fluorochroman-4-one as a core scaffold. Class-level SAR evidence demonstrates that 6,8-disubstitution with electron-withdrawing groups confers favorable SIRT2 inhibitory activity, with the most potent analog in the chroman-4-one series achieving IC50 = 1.5 μM [1]. The compound can serve as a starting point for 2-position derivatization to further optimize potency and selectivity [1].

Antibacterial Discovery Targeting Gram-Negative Pathogens

Given the position-dependent antimicrobial activity of halogenated chroman-4-ones against Gram-negative bacteria [1], 6-bromo-8-fluorochroman-4-one is a suitable scaffold for antibacterial SAR campaigns. The unique 6-bromo-8-fluoro substitution pattern may yield distinct activity profiles compared to other dihalogenated analogs, warranting inclusion in screening libraries for novel antibiotic discovery.

Diversifiable Building Block for Antiviral (HBV) Medicinal Chemistry

Pharmaceutical research teams developing novel HBV therapeutics can employ 6-bromo-8-fluorochroman-4-one as a versatile intermediate. The halogenated chroman-4-one scaffold is explicitly covered in patent literature for anti-HBV applications [1]. The C6 bromine provides a handle for Suzuki-Miyaura or Buchwald-Hartwig cross-coupling, while the C8 fluorine offers metabolic stability and a 19F NMR probe for reaction monitoring.

Methodology Development in Fluorinated Heterocycle Synthesis

Synthetic organic chemistry laboratories developing new fluoroalkylation, cross-coupling, or photocatalytic methodologies can use 6-bromo-8-fluorochroman-4-one as a model substrate. Recent advances in visible-light-induced fluoroalkylation [1] and LMCT-mediated alkylation [2] of chroman-4-ones demonstrate the scaffold's compatibility with modern synthetic techniques. The dual bromine-fluorine substitution enables method validation using both LC-MS (Br isotope pattern) and 19F NMR.

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